molecular formula C6Cl3I3 B1312816 1,3,5-Trichloro-2,4,6-triiodobenzene CAS No. 151721-79-8

1,3,5-Trichloro-2,4,6-triiodobenzene

Cat. No. B1312816
M. Wt: 559.1 g/mol
InChI Key: RCCCCPGFWUMWDX-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-triiodobenzene is a chemical compound with the molecular formula C6Cl3I3 . It is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2,4,6-triiodobenzene consists of a benzene ring with three chlorine atoms and three iodine atoms attached . The molecular weight is 559.13 .


Physical And Chemical Properties Analysis

1,3,5-Trichloro-2,4,6-triiodobenzene is a solid at 20°C . . It should be stored in a dark place and is sensitive to light .

Scientific Research Applications

Photoactive Cross-linking Reagents

  • Polymer Chemistry Applications : The triazides derived from compounds similar to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as 1,3,5-triazido-2,4,6-trichlorobenzene, have been found useful as new photoactive cross-linking reagents for polymer chemistry. These compounds offer a practical use in creating new materials with desirable properties through photochemical processes (Chapyshev & Chernyak, 2013).

Molecular Scaffolds

  • Scaffolding in Molecular Receptors : Derivatives such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for many molecular receptors, indicating the structural importance of halogenated benzene derivatives in designing complex molecular architectures (Wallace et al., 2005).

Recyclable “Iodoarene” for Organic Synthesis

  • Organic Synthesis : The synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine from reactions involving similar compounds showcases their use as recyclable "iodoarene" for α-tosyloxylation of enolizable ketones. This application is crucial for developing efficient and environmentally friendly methodologies in organic synthesis (Thorat et al., 2014).

Isostructural Polymorphs and Solid-Solutions

  • Crystal Engineering : Research into isostructural polymorphs of compounds closely related to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as triiodoresorcinol and triiodophloroglucinol, has provided insights into crystal engineering. These findings help understand the intermolecular interactions and polymorphism in crystalline materials, which is critical for the design of materials with specific physical properties (Nath et al., 2008).

Energetic Materials

  • High-Energy Materials (HEMs) : The synthesis and characterization of derivatives like 1,3,5-tris(2-nitroxyethylnitramino)-2,4,6-trinitrobenzene highlight the potential of halogenated benzene derivatives in creating high-energy materials. These compounds are of interest for applications requiring materials with high explosive power but controlled sensitivity, demonstrating the balance between performance and safety in energetic materials design (Badgujar et al., 2008).

properties

IUPAC Name

1,3,5-trichloro-2,4,6-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCCCPGFWUMWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465308
Record name 1,3,5-Trichloro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2,4,6-triiodobenzene

CAS RN

151721-79-8
Record name 1,3,5-Trichloro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
B Traber, JJ Wolff, F Rominger, T Oeser… - … A European Journal, 2004 - Wiley Online Library
The synthesis of three novel nonlinear optical (NLO) chromophores with threefold symmetry, namely 1,3,5‐tris(4‐N,N‐diethylaminophenyl)‐2,4,6‐tris(4‐nitrophenyl)benzene (3), 1,3,5‐…
GR Desiraju - Angewandte Chemie International Edition, 2007 - Wiley Online Library
What determines the crystal structure, intermolecular interactions or close packing? This dichotomy recurs in crystal engineering, which attempts to understand complexity in molecular …
Number of citations: 0 onlinelibrary.wiley.com
S Rossi, A Bisello, R Cardena, L Orian… - European Journal of …, 2017 - Wiley Online Library
The syntheses of linear and star‐shaped bis‐ and tris(ferrocenyl) derivatives of benzo[1,2‐b:4,5‐b′]dithiophene and benzo[1,2‐b:3,4‐b′:5,6‐b′′]trithiophene are achieved through …
NR Goud, O Bolton, EC Burgess… - Crystal Growth & …, 2016 - ACS Publications
Halogen bonding is rapidly emerging as a reliable primary interaction at the disposal of the supramolecular chemist. With the σ-hole of the halogen atom guiding the strength and …
Number of citations: 47 pubs.acs.org
G Hennrich, AM Echavarren - Tetrahedron letters, 2004 - Elsevier
Starting from 1,3,5-trifluoro-2,4,6-triiodobenzene, selective Sonogashira coupling gave trisalkynylbenzenes, which can be further functionalized making use of the reactive fluorine …
Number of citations: 22 www.sciencedirect.com
M Sonoda, A Inaba, K Itahashi, Y Tobe - Organic letters, 2001 - ACS Publications
Synthesis of polyethynyl-substituted aromatic compounds was achieved efficiently by the use of the Negishi cross-coupling reaction, and this method, coupled with the Sonogashira …
Number of citations: 151 pubs.acs.org
K Kobayashi, N Kobayashi - The Journal of organic chemistry, 2004 - ACS Publications
The dual Sonogashira coupling reactions of 1,3,5-tribromo-2,4,6-triiodobenzene with p-X-phenylacetylene followed by another p-Y-phenylacetylene (X, Y = OSiMe 2 Bu-t or CO 2 Et) …
Number of citations: 50 pubs.acs.org
Y Tobe, N Nakagawa, J Kishi, M Sonoda, K Naemura… - Tetrahedron, 2001 - Elsevier
[16.16.16](1,3,5)Cyclophanes fused by six [4.3.2]propellatriene units, which would serve as precursors to cage polyyne C 60 H 6 and its perchloro derivative C 60 Cl 6 , respectively, …
Number of citations: 67 www.sciencedirect.com
MH Ali, L Torun - 2021 - nopr.niscpr.res.in
A series of new compounds based on benzene ring as a central core substituted with aromatic compounds such as (benzene and pyridine) and three armed of 2-chloro-4,6-bis((3,7-…
Number of citations: 1 nopr.niscpr.res.in
MHA Al-Jumaili, H Ocak, L Torun - Monatshefte für Chemie-Chemical …, 2022 - Springer
A new type of six-armed π-conjugated structure was built up from benzene as the central core and electron-rich triazine rings as the peripheral group. The hexasubstituted product was …
Number of citations: 1 link.springer.com

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